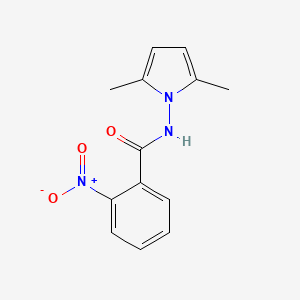![molecular formula C12H11N3O2S B5701739 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid](/img/structure/B5701739.png)
2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid, also known as PETT, is a thiazole derivative that has been extensively studied for its potential applications in various fields of scientific research. PETT is a highly versatile molecule that has shown promising results in numerous studies, making it a popular choice for researchers.
作用机制
The mechanism of action of 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid is not fully understood. Further studies are needed to elucidate the molecular pathways involved in the pharmacological effects of 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid.
2. Drug Delivery: 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has shown promising results in various studies, but its clinical application is limited by its poor solubility and bioavailability. Further studies are needed to develop novel drug delivery systems for 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid.
3. Combination Therapy: 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has been found to exhibit potent anticancer activity. Further studies are needed to investigate the potential of 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid in combination with other anticancer drugs.
4. Toxicity Studies: 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has shown promising results in various studies, but its toxicity profile is not fully understood. Further studies are needed to investigate the potential toxicity of 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid in vivo.
Conclusion:
In conclusion, 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid is a highly versatile molecule that has shown promising results in various fields of scientific research. 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has been found to exhibit potent anticancer, anti-inflammatory, and antimicrobial activity. Further studies are needed to elucidate the mechanism of action of 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid and investigate its potential in combination therapy. 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has several advantages for lab experiments, but its clinical application is limited by its poor solubility and bioavailability. Future studies should focus on developing novel drug delivery systems for 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid and investigating its toxicity profile in vivo.
实验室实验的优点和局限性
2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has several advantages for lab experiments. 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid is a highly versatile molecule that can be easily synthesized in the laboratory. 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has also been found to exhibit potent pharmacological effects, making it a popular choice for researchers. However, 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid also has some limitations for lab experiments. 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid is a relatively new molecule, and its pharmacological effects are not fully understood. 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid is also a complex molecule that requires specialized equipment and techniques for its synthesis.
未来方向
There are several future directions for research on 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid. Some of the areas where 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid could be further studied include:
1.
合成方法
The synthesis of 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid is a complex process that involves several steps. The first step involves the condensation of 2-aminothiazole with benzaldehyde to form 2-(1-phenylethylideneamino)thiazole. This intermediate product is then treated with hydrazine hydrate to yield 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid.
科学研究应用
2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. Some of the areas where 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has shown promising results include:
1. Cancer Research: 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has been found to exhibit potent anticancer activity against various cancer cell lines. Studies have shown that 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid induces apoptosis in cancer cells by activating the caspase pathway.
2. Anti-inflammatory Activity: 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has been found to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Antimicrobial Activity: 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has been found to exhibit potent antimicrobial activity against various bacterial and fungal strains.
属性
IUPAC Name |
2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-8(9-5-3-2-4-6-9)14-15-12-13-10(7-18-12)11(16)17/h2-7H,1H3,(H,13,15)(H,16,17)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXINQVACWICIW-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=CS1)C(=O)O)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5701681.png)


![N-(4-{[(2,4-dihydroxy-6-methyl-5-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5701698.png)
![N-[2-(4-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5701700.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B5701713.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5701716.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-propylphenoxy)acetamide](/img/structure/B5701723.png)
![N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide](/img/structure/B5701736.png)

![2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B5701760.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5701764.png)